N-(3-chlorophenyl)-N'-(2,5-dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N5-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is a complex organic compound characterized by its unique structure, which includes both chlorophenyl and dimethoxyphenyl groups attached to an oxadiazolopyrazine core. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N5-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE typically involves multi-step organic reactionsCommon reagents used in these reactions include chlorinating agents, methoxylating agents, and coupling reagents under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
N5-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can modify the functional groups attached to the core structure.
Reduction: This reaction can reduce nitro groups to amines or other functional groups.
Substitution: Halogenation, methoxylation, and other substitution reactions are common.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like thionyl chloride. Reaction conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
Scientific Research Applications
N5-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N5-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression modulation, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- N5-(3-CHLOROPHENYL)-N6-(2-METHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE
- N5-(3-CHLOROPHENYL)-N6-(2,4-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE
Uniqueness
N5-(3-CHLOROPHENYL)-N6-(2,5-DIMETHOXYPHENYL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZINE-5,6-DIAMINE is unique due to the specific positioning of the methoxy groups on the phenyl ring, which can significantly influence its biological activity and chemical reactivity compared to similar compounds.
Properties
Molecular Formula |
C18H15ClN6O3 |
---|---|
Molecular Weight |
398.8 g/mol |
IUPAC Name |
6-N-(3-chlorophenyl)-5-N-(2,5-dimethoxyphenyl)-[1,2,5]oxadiazolo[3,4-b]pyrazine-5,6-diamine |
InChI |
InChI=1S/C18H15ClN6O3/c1-26-12-6-7-14(27-2)13(9-12)21-16-15(20-11-5-3-4-10(19)8-11)22-17-18(23-16)25-28-24-17/h3-9H,1-2H3,(H,20,22,24)(H,21,23,25) |
InChI Key |
UCVSHVGFWUTPKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC2=NC3=NON=C3N=C2NC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.